Product packaging for bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride(Cat. No.:CAS No. 106819-53-8)

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride

Cat. No.: B022238
CAS No.: 106819-53-8
M. Wt: 1070.7 g/mol
InChI Key: NLMCNXZYBWXUTN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxacurium chloride (BW A938U) is a bis-quaternary benzylisoquinolinium diester and a long-acting, nondepolarizing skeletal muscle relaxant. It functions as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. By binding competitively to these cholinergic receptors on the motor end-plate, it effectively antagonizes the action of acetylcholine, resulting in a reversible block of neuromuscular transmission. This mechanism makes doxacurium chloride a valuable tool in pharmacological and neurological research, particularly for studies investigating neuromuscular physiology and the effects of neuromuscular blockade. Its high potency, being approximately 2.5 to 3 times more potent than pancuronium, and its characteristic long duration of action are key areas of scientific interest. A notable research feature is its superior cardiovascular stability; studies have shown it to be devoid of clinically significant effects on heart rate or mean arterial pressure and it does not cause elevation of plasma histamine at effective doses. Doxacurium chloride is characterized by its minimal metabolism in humans and is primarily eliminated unchanged via renal and biliary excretion. The neuromuscular block it induces is readily antagonized by acetylcholinesterase inhibitors such as neostigmine. Application Note: This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78ClN2O16+ B022238 bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride CAS No. 106819-53-8

Properties

Key on ui mechanism of action

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

CAS No.

106819-53-8

Molecular Formula

C56H78ClN2O16+

Molecular Weight

1070.7 g/mol

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate chloride

InChI

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1

InChI Key

NLMCNXZYBWXUTN-UHFFFAOYSA-M

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-]

Other CAS No.

106819-53-8

physical_description

Solid

solubility

9.02e-05 g/L

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

Molecular Architecture and Structure Activity Relationships of Doxacurium Chloride

Stereoisomeric Composition and Chirality

Doxacurium (B1220649) chloride exists as a mixture of three trans, trans stereoisomers. fda.govdrugs.comhres.ca These include a meso compound and a pair of enantiomers. fda.govhres.caebi.ac.uk Specifically, the stereoisomers are the (1R,1'S,2S,2'R) meso form and the enantiomeric pair (1R,1'R,2S,2'S) and (1S,1'S,2R,2'R). fda.govdrugs.comhres.ca All of these stereoisomers possess trans configurations at the 1 and 2 positions of their tetrahydroisoquinolinium rings. hres.caebi.ac.uk The presence of multiple stereoisomers is a key characteristic of this compound.

Structural Determinants of Neuromuscular Blocking Activity

The neuromuscular blocking activity of doxacurium chloride is dictated by specific structural features, including the benzylisoquinolinium moieties, the methoxy (B1213986) group substitutions, and the characteristics of the connecting chain. wikipedia.orgdrugs.comwikidata.orgmims.comcenmed.com

Role of Benzylisoquinolinium Moieties

Doxacurium chloride is classified as a bisbenzyltetrahydroisoquinolinium agent, although compounds in this class are often erroneously referred to as "benzylisoquinolines". wikipedia.org Early structure-activity studies confirmed that the bulky nature of the "benzylisoquinolinium" entity contributes to a non-depolarizing mechanism of action. wikipedia.org The tetrahydroisoquinoline ring system is a standard building block in this class of neuromuscular blocking drugs. wikipedia.org

Influence of Methoxy Group Substitution on Potency

The degree and pattern of methoxy group substitution on the benzylisoquinolinium heads significantly influence the potency of these agents. wikidata.orgoup.com Doxacurium has six methoxy groups on each of its onium heads. oup.com Research indicates that increasing the number of methoxy groups on the benzylisoquinolinium heads can increase the potency of neuromuscular blocking agents. oup.com For comparison, atracurium (B1203153) and mivacurium (B34715) have four and five methoxy groups on each head, respectively, and their potency increases in the order of atracurium, mivacurium, and doxacurium. oup.com

Connecting Chain Characteristics and Design

Doxacurium chloride features a long connecting chain between its two quaternary nitrogen atoms, derived from succinic acid. wikipedia.orgoup.com This diester linkage is a key part of its structure. nih.govwikipedia.org The connecting chains in modern long-chain muscle relaxants like doxacurium are flexible. oup.com While the 15-18 atom distance hypothesis for interonium distance and neuromuscular blocking potency has been considered, the flexibility of these chains suggests they may adopt conformations that allow for different interonium distances, potentially bending to fit a shorter distance like 10 Å. oup.com The linear interonium distance, rather than just the number of interposing atoms, is considered a differentiator between neuromuscular blocking and ganglion blocking potencies. oup.com

Conformational Mechanisms of Action and Receptor Binding Topography

Doxacurium chloride exerts its effect by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine (B1216132) and blocking neuromuscular transmission. drugbank.comfda.govdrugs.comrxlist.com This is characteristic of non-depolarizing neuromuscular blocking agents. drugbank.comfda.govwikipedia.org The binding of neuromuscular blocking agents to the nicotinic acetylcholine receptor (AChR) interferes with acetylcholine binding, reducing the likelihood of neuronal transmission to the muscle. wikipedia.org The AChR has two receptive sites, both of which must be activated for the ion channel to open. wikipedia.org Non-depolarizing agents like doxacurium compete for these sites. wikipedia.org The specific conformational features of doxacurium are crucial for its interaction with the chiral-sensitive or chiral-selective receptive sites of the AChR. oup.com Computer-based conformational searches, while useful, often assume a vacuum environment, which does not fully replicate the complex in vivo conditions. wikipedia.org Solvation models attempt to account for solvent effects, but mimicking the body's fluid composition remains challenging. wikipedia.org

Design Principles and Theoretical Considerations in Chemical Synthesis

The synthesis of neuromuscular blocking agents like doxacurium chloride has been guided by structure-activity relationship studies aimed at developing potent non-depolarizing agents. wikipedia.org The design principles often involve incorporating structural elements from existing agents, such as the benzylisoquinolinium moiety and quaternary ammonium (B1175870) centers. wikipedia.orgresearchgate.net The presence of two quaternary nitrogen atoms connected by a chain is considered an "essential rule" for the structure-activity relationship of many neuromuscular blocking agents, with an optimal distance between 1 nm and 1.6 nm for maximal bioactivity. researchgate.net The synthesis of tetrahydroisoquinoline derivatives, which form the core of doxacurium, can involve reactions like the Bischler-Napieralski cyclization. rsc.org The presence of electron-donating groups, such as methoxy groups, can favor cyclization steps in the synthesis of tetrahydroisoquinoline analogs. rsc.org The development of these compounds represents a lineage of research focused on finding alternatives to depolarizing agents like succinylcholine (B1214915), with an emphasis on desirable properties such as a non-depolarizing mechanism of action and favorable pharmacokinetic profiles. wikipedia.orgtums.ac.ir

Compound Names and PubChem CIDs

Compound NamePubChem CID
Doxacurium chloride5284551 nih.gov
Atracurium besilate47320 wikipedia.org
Cisatracurium besilate62886 wikipedia.org
Succinylcholine5333 [PubChem]
Pancuronium (B99182)26391 [PubChem]
Metocurine (B613844) iodide6437103 [PubChem]
Mivacurium chloride71316 wikipedia.org
d-Tubocurarine5978 [PubChem]
Laudexium (B1674549)15490 [PubChem]
Decamethonium8414 [PubChem]
Neostigmine4456 [PubChem]

Data Tables

While specific quantitative data tables on structure-activity relationships for various doxacurium analogs were not extensively detailed in the search results beyond the general impact of methoxy groups and comparisons to other drugs, the relative potencies compared to other neuromuscular blocking agents can be presented in a table.

Neuromuscular Blocking AgentRelative Potency (vs. Metocurine)Relative Potency (vs. Pancuronium)
Doxacurium chloride10-12 times more potent drugbank.comfda.govdrugs.comhres.ca2.5-3 times more potent drugbank.comfda.govdrugs.comhres.ca
Pancuronium-1
Metocurine1-

Note: Potency comparisons are approximate and based on reported values relative to metocurine and pancuronium. drugbank.comfda.govdrugs.comhres.ca

Doxacurium chloride is a long-acting, nondepolarizing skeletal muscle relaxant used in anesthesia to facilitate muscle relaxation during surgical procedures and mechanical ventilation. hres.cafda.govnih.gov Its pharmacological action is centered on the neuromuscular junction, where it interrupts the transmission of nerve impulses to muscles. fda.govdrugbank.commedchemexpress.comncats.io

Mechanistic Pharmacology of Doxacurium Chloride at the Neuromuscular Junction

Generated codeGenerated codeGenerated code

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models and Specialized Physiological States

Absorption, Distribution, and Elimination Pathways

Doxacurium (B1220649) chloride is administered intravenously. wikipedia.org In vivo data primarily from humans suggest that the principal elimination pathway for doxacurium chloride is the excretion of the unchanged drug in urine and bile. drugbank.comfda.govhres.ca

Systemic Distribution and Protein Binding Dynamics

The volume of distribution at steady state for doxacurium chloride has been investigated in various patient populations. In healthy young adult patients, the volume of distribution at steady state ranged from 0.11 to 0.43 L/kg. drugbank.comfda.gov Studies in patients with end-stage kidney disease undergoing transplantation showed a range of 0.17 to 0.55 L/kg, while in liver transplant patients, it ranged from 0.17 to 0.35 L/kg. drugbank.comfda.gov The volume of distribution at steady state in elderly patients (67-72 years) was found to be significantly larger (220 ± 80.2 mL/kg) compared to young patients (22-49 years) (150 ± 40.0 mL/kg). nih.govnliwod.org

Plasma protein binding of doxacurium chloride is approximately 30% in human plasma. drugbank.comfda.govhres.ca

Here is a table summarizing the volume of distribution at steady state in different patient populations:

Patient PopulationVolume of Distribution at Steady State (L/kg)
Healthy Young Adult Patients0.11 - 0.43 drugbank.comfda.gov
Kidney Transplant Patients0.17 - 0.55 drugbank.comfda.gov
Liver Transplant Patients0.17 - 0.35 drugbank.comfda.gov
Healthy Elderly Patients (67-72)0.22 ± 0.08 L/kg (mean ± SD) nih.govnliwod.org
Healthy Young Patients (22-49)0.15 ± 0.04 L/kg (mean ± SD) nih.govnliwod.org

Primary Excretory Routes: Renal and Biliary Pathways

Data from in vitro studies in rats, cats, and dogs are consistent with the human data, indicating that the administered dose of doxacurium chloride is recovered as the parent drug in the urine and bile of these species. fda.govhres.ca

Metabolic Stability and Degradation Pathways

Doxacurium chloride is characterized by its metabolic stability. drugbank.comfda.govhres.ca

Enzymatic Hydrolysis by Plasma Cholinesterase

Doxacurium chloride is minimally hydrolyzed by human plasma cholinesterase. nih.govfda.govmedkoo.com This minimal hydrolysis by plasma cholinesterase is an exception among some other neuromuscular blocking agents like succinylcholine (B1214915) and mivacurium (B34715), which are hydrolyzed by this enzyme. oup.com The precise structural requirements and quantitative structure-activity relationships for hydrolysis by plasma cholinesterases are not fully understood, as illustrated by the case of doxacurium. oup.com

Chemical Degradation Mechanisms and Metabolite Identification in in vitro Studies

While doxacurium chloride is largely stable metabolically, chemical degradation mechanisms have been investigated in in vitro studies. Although specific details on the chemical degradation pathways and metabolite identification of doxacurium chloride in in vitro studies were not extensively detailed in the provided search results, the stability of the compound in fresh human plasma in vitro has been noted. fda.govhres.ca The data from analysis of human urine and bile, consistent with in vitro studies in animal models (rat, cat, and dog), suggest that the drug is primarily eliminated unchanged, implying limited significant chemical degradation in vivo. fda.govhres.ca Research on degradation products of related compounds like d-tubocurarine chloride under stress conditions (hydrolytic, oxidative, thermal) highlights the methodologies used in such investigations, which often involve techniques like LC and LC-MS/MS for identification and characterization of degradation products. researchgate.net

Spontaneous Degradation Considerations in in vitro Studies

In vitro studies investigating the degradation of doxacurium chloride have provided insights into its stability in biological matrices. Doxacurium chloride demonstrates minimal metabolism in fresh human plasma in vitro. hres.cafda.govrxlist.com While it is reported to undergo degradation via chemical mechanisms in vitro, it is minimally hydrolyzed by human plasma cholinesterase. jvsmedicscorner.comdrugbank.comnih.gov This characteristic distinguishes it from other neuromuscular blocking agents like atracurium (B1203153) and mivacurium, which are subject to Hofmann elimination and plasma cholinesterase hydrolysis, respectively. oup.com The molecule's trans-trans configuration may play a role in its degradation profile. jvsmedicscorner.com

Pharmacodynamic Comparisons with Other Neuromuscular Blocking Agents in in vitro and ex vivo Models

Pharmacodynamic studies, including those conducted in in vitro and ex vivo models, have characterized the effects of doxacurium chloride and compared its activity to other neuromuscular blocking agents.

Relative Potency Profiling

Doxacurium chloride has been shown to be a highly potent neuromuscular blocking agent. Comparative studies indicate that doxacurium chloride is approximately 2.5 to 3 times more potent than pancuronium (B99182) and 10 to 12 times more potent than metocurine (B613844). hres.cafda.govdrugbank.comnih.gov The average ED95 (the dose required to produce 95% suppression of the muscle twitch response) for doxacurium chloride is reported as 0.025 mg/kg in adults receiving balanced anesthesia. hres.cafda.gov The potency of benzylisoquinolinium agents, including atracurium, mivacurium, and doxacurium, appears to correlate with the number of methoxy (B1213986) groups on their benzylisoquinolinium heads, with potency increasing as the number of methoxy groups increases (4 for atracurium, 5 for mivacurium, and 6 for doxacurium). oup.com

CompoundApproximate Relative Potency (vs. Doxacurium)Average ED95 (Adults, Balanced Anesthesia)
Doxacurium Chloride10.025 mg/kg hres.cafda.gov
Pancuronium0.33 to 0.4-
Metocurine0.08 to 0.1-

Note: Relative potency is inversely proportional to the dose required for a given effect. Values are approximate based on the provided ratios.

Hemodynamic Stability Studies including Histamine (B1213489) Release Absence

Investigations into the hemodynamic effects of doxacurium chloride have highlighted its stability profile. Studies have shown no dose-related effect on heart rate or mean arterial pressure with doxacurium chloride at doses up to 2.7 times the ED95. drugbank.comnih.gov Furthermore, administration of doxacurium chloride did not result in an elevation of plasma histamine levels at these doses. drugbank.comnih.gov This is in contrast to agents like pancuronium, which have been associated with significant increases in mean arterial pressure, heart rate, and cardiac index. nih.gov Vecuronium (B1682833) also showed similar hemodynamic stability to doxacurium, although a more pronounced reduction in heart rate was observed with vecuronium in one study. nih.gov The low propensity for histamine release with doxacurium may be related to the higher number of methoxy groups on its structure compared to some other agents. oup.com

Analytical Methodologies for Doxacurium Chloride and Its Degradation Products

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are widely employed for the quantitative analysis of doxacurium (B1220649) chloride and related neuromuscular blocking agents. These methods offer the necessary separation power to distinguish the parent compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a prominent technique utilized for the analysis of neuromuscular blocking agents, including doxacurium chloride. While published methods for this class of drugs exist, their specific application to doxacurium may not always be explicitly indicated. oup.com

HPLC methods for quaternary ammonium (B1175870) compounds often involve reversed-phase columns and mobile phases tailored to the charged nature of the analytes. For instance, a method for analyzing mivacurium (B34715) and its metabolites employed a Lichrospher 60 RP-Select B column with a mobile phase initially consisting of 30% acetonitrile (B52724) and 70% 0.005M octanesulfonic acid, changing to 40% acetonitrile and 60% 0.005M octanesulfonic acid via a linear gradient. oup.com Another HPLC method for related compounds used a C18 column with a ternary mobile phase of phosphate (B84403) buffer, acetonitrile, and methanol (B129727). researchgate.net The use of ion-pair reagents in the mobile phase is common to improve the chromatographic behavior of these charged molecules. oup.comnih.gov

HPLC coupled with various detectors has been explored. High sensitivity can be achieved, and methods have been validated for linearity, repeatability, and recovery in different matrices. researchgate.net

Capillary Gas Chromatography (CGC) for Plasma Concentration Determination

Capillary gas chromatography has been employed as a sensitive and specific assay for measuring plasma concentrations of doxacurium chloride. A study investigating the pharmacokinetics of doxacurium in patients with normal renal and liver function, as well as those with hepatic or renal failure, utilized a capillary gas chromatographic assay to measure plasma concentrations over a 6-hour period following administration. nih.gov This demonstrates the applicability of CGC for quantitative analysis in biological matrices.

Mass Spectrometry for Identification and Characterization

Mass spectrometry provides powerful capabilities for the identification and characterization of doxacurium chloride and its degradation products, often used in conjunction with chromatographic separation. oup.comoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

LC-MS and LC-MS/MS are valuable techniques for the analysis of quaternary ammonium compounds like doxacurium chloride. oup.comoup.comresearchgate.net These hyphenated techniques combine the separation power of liquid chromatography with the structural information provided by mass spectrometry.

In the analysis of doxacurium, LC-MS has revealed the appearance of breakdown products in acidic aqueous solutions over time, which were not present in freshly prepared standards. oup.com These breakdown products were subsequently identified in postmortem biological samples. oup.com

LC-MS/MS is particularly useful for the qualitative analysis and confirmation of doxacurium and its degradation products in biological fluids. oup.comnih.gov A method developed for the analysis of doxacurium in postmortem biological samples utilized solid-phase extraction followed by qualitative analysis with LC-MS/MS. oup.comnih.gov Electrospray ionization (ESI) is a common ionization technique for these compounds due to their charged nature. oup.comnih.govresearchgate.net

Studies have shown that LC-MS/MS methods can achieve high sensitivity for the detection and quantitation of neuromuscular blocking agents in biological fluids. researchgate.net For instance, an LC-MS/MS method for analyzing mivacurium and its metabolites in biological specimens employed an LC mobile phase of 40% acetonitrile/60% water/0.025% methanesulfonic acid with an electrospray interface. oup.com The mass spectral parameters can be organized into segments based on elution order to monitor specific ions. oup.com

Extraction and Sample Preparation Techniques for Biological Matrices

The analysis of doxacurium chloride in biological matrices such as blood, plasma, serum, urine, cerebrospinal fluid, and tissues requires effective extraction and sample preparation techniques to isolate the analyte and remove interfering substances. oup.comoup.comslideshare.net Quaternary ammonium compounds can be challenging to extract due to their charged state and large molecular weight. oup.com

Solid-phase extraction (SPE) is a commonly used technique for the extraction of doxacurium and its degradation products from biological samples. oup.comoup.comslideshare.net A simple solid-phase extraction procedure has been successfully applied for the qualitative analysis of doxacurium in postmortem specimens like heart blood, cerebrospinal fluid, and bile. oup.comnih.gov This procedure involved preconditioning SPE cartridges with methanol followed by a mixture of acetonitrile and water, applying the sample supernatant, and then concentrating the eluent. oup.com

Protein precipitation is another technique that may be employed as a preliminary step in sample preparation for biological matrices. oup.comslideshare.net

Development of Stability-Indicating Methods in in vitro Systems

Developing stability-indicating analytical methods is essential to monitor the degradation of doxacurium chloride and quantify both the parent drug and its degradation products. These methods are crucial for assessing the stability of the compound under various conditions.

Future Research Avenues and Theoretical Considerations

Advanced Molecular Modeling and Simulation of Receptor Interactions

Understanding the precise interactions between doxacurium (B1220649) chloride and its target, the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor end-plate, is crucial for rational drug design and predicting pharmacological behavior. Advanced molecular modeling and simulation techniques can provide detailed insights into these interactions at an atomic level.

Future research could focus on utilizing computational methods such as molecular dynamics simulations to model the binding pose and affinity of doxacurium chloride to different conformational states of the nAChR. This could involve simulating the drug-receptor complex in a lipid bilayer environment to mimic physiological conditions more accurately. Such simulations could help elucidate the specific residues involved in binding, the nature of the forces driving the interaction (e.g., electrostatic, van der Waals), and the dynamic behavior of the complex.

Furthermore, comparative modeling studies with other neuromuscular blocking agents, including both depolarizing and non-depolarizing types, could highlight the structural determinants responsible for doxacurium chloride's long duration of action and its minimal cardiovascular effects nih.govnih.gov. This could involve comparing binding sites, interaction energies, and the influence of molecular flexibility on receptor binding and unbinding kinetics oup.com.

Theoretical considerations in this area include refining force fields used in simulations to better represent the complex chemical environment of the nAChR and the charged nature of doxacurium chloride. Exploring the role of water molecules and ions in the binding interface through explicit solvent simulations could also provide a more complete picture of the interaction.

Exploration of Novel Analogues through Structure-Guided Design Principles

Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester nih.gov. It is a symmetrical molecule derived from succinic acid wikipedia.org. The development of novel analogues based on the structure of doxacurium chloride, guided by the insights gained from molecular modeling and structure-activity relationship (SAR) studies, presents a significant research avenue slideshare.net.

Structure-guided design principles can leverage the detailed structural information of doxacurium chloride and its interaction with the nAChR to design new compounds with potentially improved properties. This could involve modifying the succinate (B1194679) linker or the tetrahydroisoquinolinium moieties to alter factors such as receptor affinity, selectivity, metabolic stability, and pharmacokinetic profile.

For instance, modifications to the linker chain could explore the optimal distance and flexibility between the two quaternary ammonium (B1175870) centers for potent and selective nAChR blockade oup.com. Variations in the substituents on the benzylisoquinolinium rings could be investigated for their impact on binding interactions and potential off-target effects oup.com.

Theoretical considerations include the application of computational tools like quantitative structure-activity relationship (QSAR) modeling to build predictive models correlating structural features with biological activity. This could help prioritize the synthesis and testing of promising analogues, accelerating the discovery process slideshare.net. The exploration of bioisosteric replacements for existing functional groups could also yield analogues with altered properties, such as improved metabolic stability or reduced potential for histamine (B1213489) release nih.gov.

Long-Term Stability and Degradation Mechanism Elucidation under Varied in vitro Conditions

While doxacurium chloride is known to be minimally metabolized in human plasma in vivo hres.cadrugbank.comrxlist.com, a more comprehensive understanding of its long-term stability and potential degradation pathways under a variety of in vitro conditions is valuable for pharmaceutical development and handling.

Future research could involve conducting forced degradation studies under various stress conditions, including different pH levels, temperatures, light exposure, and in the presence of potential catalysts or excipients dntb.gov.uaresearchgate.net. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) can be employed to identify and characterize any degradation products formed dntb.gov.uaresearchgate.net.

Elucidating the specific chemical mechanisms underlying any observed degradation is crucial. This could involve detailed spectroscopic analysis and synthesis of potential degradation products to confirm their structures. Understanding these mechanisms can inform strategies to improve the stability of pharmaceutical formulations of doxacurium chloride.

Theoretical considerations include predicting potential degradation pathways based on the chemical structure of doxacurium chloride and the known reactivity of its functional groups. Computational chemistry can be used to calculate activation energies for potential degradation reactions, providing insights into their likelihood under different conditions.

Development of High-Throughput Screening Assays for Neuromuscular Blocking Activity

The development of high-throughput screening (HTS) assays for evaluating neuromuscular blocking activity would significantly accelerate the pace of discovering and characterizing new compounds, including potential doxacurium chloride analogues.

Current methods for assessing neuromuscular blockade often involve in vivo or isolated tissue preparations, which can be time-consuming and resource-intensive. HTS assays would enable the rapid screening of large libraries of compounds.

Future research could focus on developing cell-based assays utilizing cell lines expressing the human muscle nAChR. These assays could employ fluorescence- or luminescence-based readouts to measure receptor function or ligand binding in a high-throughput format. For example, assays measuring calcium influx or membrane potential changes upon receptor activation could be adapted for HTS.

Another approach could involve developing in vitro functional assays using purified or reconstituted nAChRs in artificial membrane systems, coupled with automated electrophysiology or ligand binding measurements.

Q & A

Q. What key pharmacological properties distinguish doxacurium chloride from other long-acting nondepolarizing neuromuscular blockers?

Doxacurium chloride is a benzylisoquinolinium-derived agent with a structure analogous to atracurium but exhibits a prolonged duration of action similar to d-tubocurarine and pancuronium . Unlike most long-acting nondepolarizing relaxants, it lacks significant cardiovascular side effects, such as histamine release or vagolytic activity, making it suitable for hemodynamically sensitive patients . Its potency is 2–3 times greater than pancuronium, with an ED50 of 24 μg/kg under balanced anesthesia (nitrous oxide and fentanyl) .

Advanced Research Questions

Q. How do volatile anesthetics modulate the dose-response relationship of doxacurium chloride?

Volatile anesthetics enhance neuromuscular blockade by shifting the dose-response curve leftward. Under enflurane, isoflurane, or halothane anesthesia, the median ED50 decreases by 20–43% compared to balanced anesthesia (e.g., ED50: 6 μg/kg with enflurane vs. 11 μg/kg with fentanyl/nitrous oxide) . This potentiation is attributed to anesthetic-induced depression of postsynaptic acetylcholine receptor sensitivity. Researchers must adjust dosing protocols when combining doxacurium with volatile agents to avoid overdosing .

Q. What methodological frameworks are optimal for determining doxacurium chloride's effective dose (ED50) in clinical trials?

The cumulative dose-response technique is widely used: incremental doses (5 μg/kg) are administered until 95% twitch suppression is achieved. Log-probit analysis then calculates ED50, accounting for interpatient variability (e.g., ED50 ranges: 6–11 μg/kg depending on anesthetic) . Demographics such as age and ASA status should be standardized (see Table 1 in ), though age-adjusted MAC values were not applied in seminal studies .

Q. Why does doxacurium chloride exhibit variable recovery indices across studies, and how should this inform trial design?

The 25–75% recovery index (RI) shows high interpatient variability (e.g., 82–97 min post-40 μg/kg dose), comparable to pancuronium . This variability stems from differences in anesthetic protocols and patient physiology. To mitigate confounding, studies should stratify patients by anesthetic type, monitor train-of-four ratios rigorously, and enroll larger cohorts (n > 50) to detect true pharmacodynamic differences .

Q. How does doxacurium chloride's duration of action compare to pancuronium under balanced anesthesia?

At 1.5× ED50 (36 μg/kg), doxacurium's time to 25% recovery (82–90 min) aligns with pancuronium (75–86 min) . However, its prolonged recovery to 95% twitch height (90–99 min) necessitates extended postoperative monitoring. Comparative studies should standardize anesthetic depth (e.g., 1.25 MAC) and use acceleromyography for precise measurement .

Q. What are the pharmacodynamic implications of administering double the ED50 dose of doxacurium chloride?

A 2× ED50 dose (e.g., 48 μg/kg under balanced anesthesia) reduces onset time by 20–40% (4–8 min vs. 5–10 min for 1× ED50) but prolongs duration (25% recovery: 90–99 min vs. 82–90 min) . This trade-off between rapid onset and prolonged blockade is critical in time-sensitive surgeries but requires careful reversal planning (e.g., neostigmine timing) .

Q. How should age-related variations in doxacurium chloride's potency be addressed in dose-finding studies?

While adult studies show consistent ED50 values across anesthetic types, pediatric data are limited. In children, dose-response curves may differ due to immature neuromuscular junctions, necessitating age-stratified cohorts and adjusted dosing (e.g., 30–40 μg/kg in pediatric trials vs. 24 μg/kg in adults) . Researchers should avoid extrapolating adult ED50 values to pediatric populations without validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride
Reactant of Route 2
Reactant of Route 2
bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.